molecular formula C24H31NO B4950934 1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone CAS No. 84825-21-8

1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone

Cat. No.: B4950934
CAS No.: 84825-21-8
M. Wt: 349.5 g/mol
InChI Key: WJMXZSHYYUTPJP-UHFFFAOYSA-N
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Description

1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone is a synthetically derived compound recognized for its potent and selective agonistic activity on the Cannabinoid Receptor Type 2 (CB2). The CB2 receptor is primarily expressed in peripheral tissues and cells of the immune system, making this compound a valuable pharmacological tool for investigating immunomodulation and inflammation . Research utilizing this agonist has been pivotal in exploring the role of the CB2 receptor in modulating neuroinflammation and microglial activation in various model systems, providing insights into potential pathways for therapeutic intervention in neurological disorders. Its high selectivity over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids, allows researchers to dissect CB2-specific signaling mechanisms without the confounding effects of central nervous system activity. Consequently, this compound is of significant interest in preclinical studies focused on pain management, autoimmune diseases, and neurodegenerative conditions, offering a targeted approach to understanding the endocannabinoid system's peripheral functions.

Properties

IUPAC Name

1-[4-(4-butylphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-6-7-10-19-13-15-20(16-14-19)24(5)17-23(3,4)25(18(2)26)22-12-9-8-11-21(22)24/h8-9,11-16H,6-7,10,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMXZSHYYUTPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84825-21-8
Record name 84825-21-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-butylbenzene with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Substituent Trends :

  • Electron-withdrawing groups (e.g., halogens in ) enhance bioactivity by increasing electrophilicity.
  • Alkyl chains (e.g., butyl in the target compound) improve membrane permeability but may reduce solubility .
  • Methoxy groups (e.g., ) balance lipophilicity and solubility, often optimizing pharmacokinetics.

Key Observations :

  • Solvent choice : Dichloromethane and DMF are common for acylation and cyclization, respectively .
  • Catalysts : Cs₂CO₃ (in ) and triethylamine (in ) are frequently used to deprotonate intermediates.

SAR Insights :

  • Quinoline/dihydroquinoline core: Enhances π-π stacking with biological targets (e.g., DNA, enzymes) .
  • Bulky substituents (e.g., 4-butylphenyl): May improve binding affinity but reduce metabolic stability .

Biological Activity

1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone, with the CAS number 84825-21-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C24H31NO
  • Molecular Weight : 349.521 g/mol
  • Structure : The compound features a quinoline core with butyl and phenyl substituents that may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects. Key areas of research include:

  • Antidiabetic Activity :
    • Research has shown that certain derivatives of quinoline compounds exhibit significant antidiabetic effects by inhibiting enzymes such as DPP-IV (Dipeptidyl Peptidase IV) and BACE1 (Beta-Site APP Cleaving Enzyme 1) .
    • Table 1 summarizes the inhibitory effects on DPP-IV and BACE1:
    CompoundDPP-IV Inhibition (%)BACE1 Inhibition (%)
    S4c36.7>70
    V425.5>70
    U539.2>70
  • Antioxidant Properties :
    • Quinoline derivatives are known for their antioxidant properties, which can help in mitigating oxidative stress in cells. This property is crucial for preventing cellular damage in various diseases.
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds similar to this compound exhibit anti-inflammatory properties by modulating inflammatory pathways.

Case Studies

Several case studies have explored the biological activities of quinoline derivatives:

  • Study on Antidiabetic Potential :
    • A study conducted on various fractions derived from natural sources demonstrated that compounds with similar structures to this compound showed promising results in lowering blood glucose levels in diabetic models .
  • Neuroprotective Effects :
    • Research indicated that certain quinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. How can the structural identity of 1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone be confirmed experimentally?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, and mass spectrometry (MS) to confirm molecular weight. For example:
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (butyl chain methylene/methyl groups), δ 2.1–2.5 ppm (quinoline methyl groups), and δ 6.5–8.0 ppm (aromatic protons).
  • MS : Molecular ion peak matching the calculated molecular formula (C₂₄H₂₉NO).
    Cross-validate with FT-IR spectroscopy to detect functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer : A multi-step synthesis is typical:

Quinoline core formation : Cyclocondensation of substituted anilines with ketones under acidic conditions.

Functionalization : Introduce the 4-butylphenyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids.

Ketone installation : Acetylation using acetic anhydride or acetyl chloride in dichloromethane with a base (e.g., triethylamine).
Key conditions : Use inert atmosphere (N₂/Ar), controlled temperature (60–80°C), and catalysts like Pd(PPh₃)₄ .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and a solvent system like hexane:ethyl acetate (7:3).
  • Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., ketone carbonyl as an electrophilic center).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bonding patterns.
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), metabolic stability, and toxicity .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) as reference standards for NMR/IR .
  • Variable Temperature NMR : Resolve overlapping peaks by altering sample temperature.
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) systematically. For example:
ParameterRange TestedOptimal Value
Temperature50–90°C70°C
SolventDCM, THF, EthanolDichloromethane (DCM)
Catalyst1–5 mol% Pd3 mol% Pd(PPh₃)₄
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-acetylated derivatives) and adjust stoichiometry .

Q. What methodologies are suitable for studying its potential biological activity?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer activity using MTT assays.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with tritiated markers.
  • Enzyme Inhibition : Kinetic assays (e.g., IC₅₀ determination) with purified enzymes like cytochrome P450 .

Data Analysis & Interpretation

Q. How to address limitations in experimental design when generalizing results (e.g., small sample sizes)?

  • Methodological Answer :
  • Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05). For spectral data, apply principal component analysis (PCA) to reduce dimensionality.
  • Replicate Studies : Conduct triplicate experiments and report standard deviations.
  • Reference Standards : Include controls like 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone to benchmark analytical results .

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